molecular formula C10H10O4 B1266233 2-(Acetyloxy)-3-methylbenzoic acid CAS No. 4386-39-4

2-(Acetyloxy)-3-methylbenzoic acid

Cat. No. B1266233
CAS RN: 4386-39-4
M. Wt: 194.18 g/mol
InChI Key: XRBMKGUDDJPAMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Acetyloxy)-3-methylbenzoic acid and its derivatives often involves intricate reactions and procedures to ensure specificity and yield. For instance, a novel anhydride derivative was obtained through the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid, characterized by various spectroscopic studies and single-crystal X-ray crystallography (Şukriye Çakmak et al., 2022). Such synthetic routes highlight the compound's versatility and the complexity of its preparation.

Molecular Structure Analysis

The molecular structure of 2-(Acetyloxy)-3-methylbenzoic acid derivatives is determined and refined using techniques like X-ray crystallography. The structure elucidation sheds light on the crystalline forms, spatial arrangements, and intermolecular interactions within these compounds. The analysis of a related anhydride derivative revealed crystallization in a monoclinic space group, stabilized by weak hydrogen bonds and π···π interactions (Şukriye Çakmak et al., 2022).

Chemical Reactions and Properties

2-(Acetyloxy)-3-methylbenzoic acid undergoes various chemical reactions, highlighting its reactivity and potential for creating complex molecules. The formation of coordination polymers and complexes with metals demonstrates its ability to act as a ligand, contributing to the development of materials with specific properties (V. Pedireddi & S. Varughese, 2004). Such reactions are essential for exploring the compound's utility in material science and coordination chemistry.

Scientific Research Applications

Solubility and Solvent Effect

  • Research Context: Understanding the solubility behavior of 2-(Acetyloxy)-3-methylbenzoic acid in different solvents is crucial for its purification and application in various fields. Zhu et al. (2019) investigated the solubility of 2-amino-3-methylbenzoic acid in twelve different solvents. This research provides valuable insights into the solubility profile of similar compounds like 2-(Acetyloxy)-3-methylbenzoic acid in various solvents, which is essential for practical applications in chemical processes (Zhu et al., 2019).

Synthesis and Characterization

  • Anhydride Derivatives: Cakmak et al. (2022) synthesized a novel anhydride derivative from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid. This study showcases the potential for synthesizing and characterizing novel compounds derived from 2-(Acetyloxy)-3-methylbenzoic acid, contributing to the field of organic synthesis and material science (Cakmak et al., 2022).

Solubility Models and Correlations

  • Solubility Data Analysis: The research by Hart et al. (2015) on solubility and Abraham model correlations for various benzoic acids provides a framework for understanding the solubility characteristics of 2-(Acetyloxy)-3-methylbenzoic acid in different solvents. Such studies are vital for predicting solubility behavior in pharmaceutical and chemical engineering applications (Hart et al., 2015).

Coordination Polymers and Crystal Structures

  • Complex Synthesis: Pedireddi et al. (2004) explored the synthesis and structure elucidation of coordination polymers using 3,5-dinitrobenzoic acid and related compounds. This research is pertinent to understanding how 2-(Acetyloxy)-3-methylbenzoic acid could form coordination complexes and polymers, which has implications in material science and nanotechnology (Pedireddi et al., 2004).

Hydrolysis Studies

  • Hydrolysis in Micelles: The study by Vera et al. (1986) on the hydrolysis of aromatic esters, including derivatives of benzoic acid, in cationic micelles, provides insights into the behavior of 2-(Acetyloxy)-3-methylbenzoic acid under similar conditions. Such studies are important for understanding chemical reactions in various environments (Vera et al., 1986).

Safety And Hazards

2-(Acetyloxy)-3-methylbenzoic acid may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-acetyloxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O4/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBMKGUDDJPAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195964
Record name 2-Acetoxy-m-toluic acid
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Molecular Weight

194.18 g/mol
Source PubChem
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Product Name

2-(Acetyloxy)-3-methylbenzoic acid

CAS RN

4386-39-4
Record name 2-(Acetyloxy)-3-methylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Englert, K Silber, H Steuber, S Brass… - ChemMedChem …, 2010 - Wiley Online Library
Fragment‐based drug discovery has gained a foothold in today's lead identification processes. We present the application of in silico fragment‐based screening for the discovery of …

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